An In-depth Technical Guide to 1-Butyl-3-methylimidazolium Iodide
An In-depth Technical Guide to 1-Butyl-3-methylimidazolium Iodide
Authored for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1-butyl-3-methylimidazolium iodide ([BMIM]I), a room-temperature ionic liquid (RTIL) with significant potential across various scientific disciplines. This document details its chemical and physical properties, safety information, experimental protocols for its synthesis, and its application in dye-sensitized solar cells (DSSCs).
Core Properties of 1-Butyl-3-methylimidazolium Iodide
1-Butyl-3-methylimidazolium iodide, also known as BMIMI, is an organic iodide salt.[1] Its cationic component is 1-butyl-3-methylimidazolium.[2][3] The CAS number for this compound is 65039-05-6 .[1][2][4][5][6]
Physicochemical Data
The key physical and chemical properties of 1-butyl-3-methylimidazolium iodide are summarized in the table below for easy reference.
| Property | Value |
| Molecular Formula | C₈H₁₅IN₂ |
| Molecular Weight | 266.12 g/mol [1][3][4][5] |
| Appearance | Colorless to yellow or yellow-red transparent liquid[7] |
| Melting Point | -72 °C[4] |
| Density | 1.48 g/cm³ (at 25 °C)[4] |
| Viscosity | 1183 cP (at 25 °C)[4] |
| Flash Point | 223 °C (closed cup)[5] |
| Conductivity | 0.52 mS/cm (at 25 °C)[4] |
| Water Content | ≤0.5%[5] |
Safety and Hazard Information
[BMIM]I is classified with specific hazards that require careful handling in a laboratory setting. The GHS classifications and precautionary statements are outlined below.[3]
| Hazard Class | GHS Classification |
| Acute Toxicity, Oral | Category 4[5] |
| Skin Irritation | Category 2[3][8][9] |
| Eye Irritation | Category 2[3][8][9] |
| Specific target organ toxicity | Category 3 (Respiratory system)[3][5][8][9] |
Hazard Statements:
-
H302: Harmful if swallowed.[5]
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[8][9]
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[8][9]
Experimental Protocols
Detailed methodologies for the synthesis of 1-butyl-3-methylimidazolium iodide and its application are crucial for reproducible research.
Synthesis of 1-Butyl-3-methylimidazolium Iodide
This protocol is a standard method for the synthesis of imidazolium-based ionic liquids via a quaternization reaction.
Materials:
-
1-methylimidazole (B24206) (freshly distilled)
-
Toluene (B28343) (or other suitable solvent like acetonitrile)
-
Ethyl acetate (B1210297) (for washing)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1-methylimidazole (1 equivalent) in toluene.
-
Slowly add 1-iodobutane (1.1 equivalents) to the solution while stirring.
-
Heat the reaction mixture to reflux (approximately 110°C) and maintain this temperature for 24-48 hours under a nitrogen atmosphere.[10]
-
After the reaction is complete, cool the mixture to room temperature. The ionic liquid will often separate as a denser, oily layer.
-
Remove the upper toluene layer via decantation.
-
Wash the crude product multiple times with ethyl acetate to remove any unreacted starting materials.[10]
-
Remove the remaining solvent under reduced pressure using a rotary evaporator.
-
Dry the final product under high vacuum at an elevated temperature (e.g., 50-70°C) for several hours to remove any residual volatile components and water. The final product should be a viscous liquid.[10]
Application in Dye-Sensitized Solar Cells (DSSC)
[BMIM]I is frequently used as a non-volatile electrolyte in dye-sensitized solar cells.[2] The following protocol outlines the fabrication and testing of a DSSC using a [BMIM]I-based electrolyte.
Materials:
-
FTO (Fluorine-doped Tin Oxide) coated glass
-
TiO₂ paste
-
Ruthenium-based dye (e.g., N719)
-
Electrolyte solution: 1-butyl-3-methylimidazolium iodide, iodine (I₂), and an additive like 4-tert-butylpyridine (B128874) (TBP) in a solvent such as acetonitrile (B52724) or as a solvent-free ionic liquid electrolyte.
-
Platinum-coated counter electrode
-
Surlyn or other thermoplastic sealant
Procedure:
-
Photoanode Preparation:
-
Clean the FTO glass thoroughly.
-
Deposit a layer of TiO₂ paste onto the conductive side of the FTO glass using a technique like screen printing or doctor-blading.
-
Sinter the TiO₂-coated glass at high temperatures (e.g., 450-500°C) to create a porous, high-surface-area film.
-
After cooling, immerse the photoanode in a solution of the ruthenium-based dye for several hours to allow for dye adsorption onto the TiO₂ surface.
-
-
Assembly of the Solar Cell:
-
Place the platinum-coated counter electrode on top of the dye-sensitized photoanode.
-
Use a thermoplastic sealant (like Surlyn) as a spacer between the two electrodes and heat to seal the cell, leaving small holes for electrolyte injection.
-
-
Electrolyte Injection:
-
Inject the [BMIM]I-based electrolyte into the cell through the pre-drilled holes. The electrolyte will fill the pores of the TiO₂ layer.
-
Seal the injection holes completely.
-
-
Characterization:
-
Measure the current-voltage (I-V) characteristics of the assembled DSSC under simulated sunlight (e.g., AM 1.5, 100 mW/cm²).
-
From the I-V curve, determine key photovoltaic parameters such as the short-circuit current (Jsc), open-circuit voltage (Voc), fill factor (FF), and overall power conversion efficiency (η).
-
Perform electrochemical impedance spectroscopy (EIS) to investigate the charge-transfer processes within the cell.[1]
-
Visualized Experimental Workflow
The following diagram illustrates the key steps in the fabrication and characterization of a dye-sensitized solar cell utilizing a [BMIM]I-based electrolyte.
Other Applications and Future Outlook
Beyond its use in solar cells, 1-butyl-3-methylimidazolium iodide and related ionic liquids have shown promise in several other areas:
-
Drug Delivery: Ionic liquids are being explored to improve the solubility and permeability of poorly water-soluble drugs.[11] They can be used as solvents or co-solvents in drug formulations.[7]
-
Synthesis: As a reaction medium, [BMIM]I can act as a stabilizer or promoter for transition metal-catalyzed reactions.[2] The unique properties of ionic liquids, such as their negligible vapor pressure and high thermal stability, make them attractive "green" alternatives to volatile organic solvents.[11]
-
Biomedical Materials: Imidazolium-based ionic liquids have been incorporated into polymers to create electroactive materials for applications like tissue engineering.
The tunability of ionic liquids, where the properties can be finely adjusted by changing the cation or anion, ensures that their potential applications will continue to expand. Research into new ionic liquid structures and their integration into novel technologies remains a vibrant and promising field for scientists and engineers.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. monmouthcollege.edu [monmouthcollege.edu]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Recent Advances in Biocompatible Ionic Liquids in Drug Formulation and Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Evaporation/Decomposition Behavior of 1-Butyl-3-Methylimidazolium Chloride (BMImCL) Investigated through Effusion and Thermal Analysis Techniques [mdpi.com]
- 11. researchgate.net [researchgate.net]
